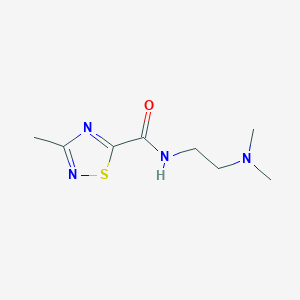
N-(2-(dimethylamino)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(dimethylamino)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiadiazole ring, which is a heterocyclic compound containing sulfur and nitrogen atoms, and a carboxamide group, which is known for its biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the following steps:
Preparation of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid: This can be achieved by cyclization of thiosemicarbazide with acetic acid and hydrazine.
Activation of the carboxylic acid: The carboxylic acid group is activated using reagents such as thionyl chloride to form the corresponding acid chloride.
N-alkylation: The activated acid chloride is then reacted with 2-(dimethylamino)ethanol to introduce the N-(2-(dimethylamino)ethyl) group.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the thiadiazole ring.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions at the nitrogen or sulfur atoms are possible.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound is used in the synthesis of other chemical entities and as a building block in organic synthesis. Biology: Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities. Industry: It can be used in the development of new materials and as an intermediate in the production of various industrial chemicals.
作用機序
The mechanism by which N-(2-(dimethylamino)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, modulating their activity. The carboxamide group may participate in hydrogen bonding, enhancing the compound's binding affinity.
類似化合物との比較
N-(2-(diethylamino)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
N-(2-(methylamino)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
N-(2-(dimethylamino)ethyl)-3-ethyl-1,2,4-thiadiazole-5-carboxamide
Uniqueness: N-(2-(dimethylamino)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide stands out due to its specific structural features, such as the dimethylamino group, which can influence its biological activity and chemical reactivity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
生物活性
N-(2-(dimethylamino)ethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article examines its pharmacological properties, focusing on its potential as an anticonvulsant and anticancer agent, as well as its mechanisms of action.
- Molecular Formula : C₆H₈N₄O₂S
- Molecular Weight : 172.20 g/mol
- CAS Number : 76162-56-6
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiadiazole derivatives. For instance, compounds similar to this compound have been shown to exhibit significant protective effects in seizure models.
Case Studies
- Study on Anticonvulsant Efficacy :
- A synthesized derivative demonstrated an LD50 of 3,807.87 mg/kg and showed 66.67% protection at 100 mg/kg using the maximal electroshock (MES) method and 80% protection with the pentylenetetrazole (PTZ) method. The compound acted through GABAergic mechanisms and modulation of voltage-gated ion channels .
- Comparative Analysis :
Anticancer Activity
Thiadiazole derivatives are also being investigated for their anticancer properties. The structure–activity relationship (SAR) studies indicate that modifications in the C-5 position significantly influence cytotoxic activity against various cancer cell lines.
Research Findings
- Cytotoxicity Assays :
- Mechanism of Action :
Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50/LD50 Values | Mechanism of Action |
|---|---|---|---|
| Anticonvulsant | MES/PTZ in mice | LD50: 3,807.87 mg/kg | GABAergic modulation, voltage-gated ion channel interaction |
| Anticancer | MCF-7/A549 | IC50: 0.28/0.52 µg/mL | Tubulin interaction, inhibition of Bcr-Abl kinase |
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS/c1-6-10-8(14-11-6)7(13)9-4-5-12(2)3/h4-5H2,1-3H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYLPBJVCGDLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














